molecular formula C22H16BrN3O3 B5530122 5-(3-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione

5-(3-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione

Cat. No. B5530122
M. Wt: 450.3 g/mol
InChI Key: XOQZTAPCRBYCKW-UHFFFAOYSA-N
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Description

This section would typically introduce the significance of the compound within the context of medicinal chemistry, highlighting its relevance to the development of potential therapeutic agents. Although specific details about 5-(3-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione are not available, related research emphasizes the importance of pyrimidine derivatives in pharmaceutical and chemical research due to their diverse biological activities.

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions, which are advantageous for creating diverse molecular structures with high efficiency and atom economy. For instance, Dehghanpour et al. (2018) describe a synthesis method using graphene oxide as a carbocatalyst for one-pot multicomponent reactions, yielding pyrido[2,3-d]pyrimidine derivatives with good yield, operational simplicity, and eco-friendly catalyst reuse (Dehghanpour, Mosslemin, & Mohebat, 2018).

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using spectroscopic and X-ray crystallography techniques. For example, Barakat et al. (2017) utilized spectroscopic tools and X-ray single crystal diffraction to characterize the crystal structure of a related compound, revealing short intermolecular connections and atom-to-atom interactions percentages (Barakat et al., 2017).

Chemical Reactions and Properties

Research into the chemical reactions and properties of similar compounds focuses on their reactivity and potential for further derivatization. Ghashang et al. (2017) describe using nano Fe2O3@SiO2–SO3H as a catalyst for multicomponent reactions to produce indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives, highlighting the influence of solvent on product selectivity (Ghashang, Guhanathan, & Mansoor, 2017).

Physical Properties Analysis

While specific information on the physical properties of This compound is not readily available, related studies often assess solubility, melting points, and thermal stability. Such properties are crucial for determining the compound's suitability for further development and application.

Chemical Properties Analysis

Chemical properties include reactivity with other compounds, stability under various conditions, and potential for forming derivatives. Studies like those conducted by Ji et al. (2008) on multicomponent reactions in ionic liquids exemplify the exploration of conditions that favor the synthesis of pyrido[2,3-d]pyrimidine derivatives, offering insights into the chemical behavior and versatility of these compounds (Ji et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in drug discovery, materials science, and other areas. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential uses .

properties

IUPAC Name

2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZTAPCRBYCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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